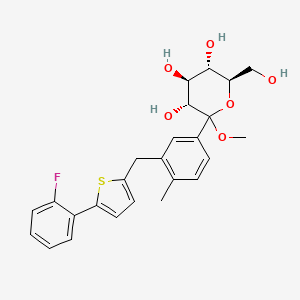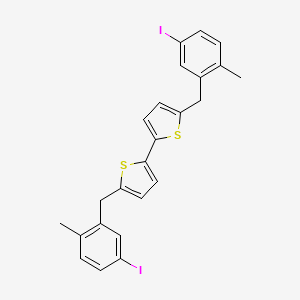
5,5'-Bis(5-iodo-2-methylbenzyl)-2,2'-bithiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-Bis(5-iodo-2-methylbenzyl)-2,2’-bithiophene is an organic compound that belongs to the class of bithiophenes. These compounds are known for their applications in organic electronics, particularly in the development of organic semiconductors and conductive polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis(5-iodo-2-methylbenzyl)-2,2’-bithiophene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-iodo-2-methylbenzyl bromide and 2,2’-bithiophene.
Coupling Reaction: The key step involves a coupling reaction between 5-iodo-2-methylbenzyl bromide and 2,2’-bithiophene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Reaction Conditions: These reactions are usually carried out in the presence of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or DMF) under an inert atmosphere.
Industrial Production Methods
Industrial production methods for such compounds often involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-Bis(5-iodo-2-methylbenzyl)-2,2’-bithiophene can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
5,5’-Bis(5-iodo-2-methylbenzyl)-2,2’-bithiophene has several scientific research applications, including:
Organic Electronics: Used in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Conductive Polymers: Incorporated into conductive polymers for use in flexible electronic devices.
Biological Studies: Investigated for potential biological activities and interactions with biomolecules.
Material Science: Studied for its properties in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 5,5’-Bis(5-iodo-2-methylbenzyl)-2,2’-bithiophene in its applications involves its ability to participate in π-conjugation, which enhances its electronic properties. The molecular targets and pathways involved depend on the specific application, such as charge transport in organic semiconductors or interactions with biological molecules in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bithiophene: The parent compound of 5,5’-Bis(5-iodo-2-methylbenzyl)-2,2’-bithiophene, used in similar applications.
5,5’-Dibromo-2,2’-bithiophene: Another halogenated derivative with similar electronic properties.
5,5’-Bis(2-methylbenzyl)-2,2’-bithiophene: A non-halogenated analog with different reactivity.
Uniqueness
5,5’-Bis(5-iodo-2-methylbenzyl)-2,2’-bithiophene is unique due to the presence of iodine atoms, which can influence its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics.
Propriétés
IUPAC Name |
2-[(5-iodo-2-methylphenyl)methyl]-5-[5-[(5-iodo-2-methylphenyl)methyl]thiophen-2-yl]thiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20I2S2/c1-15-3-5-19(25)11-17(15)13-21-7-9-23(27-21)24-10-8-22(28-24)14-18-12-20(26)6-4-16(18)2/h3-12H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJNNHWKHMTPJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)CC2=CC=C(S2)C3=CC=C(S3)CC4=C(C=CC(=C4)I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20I2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
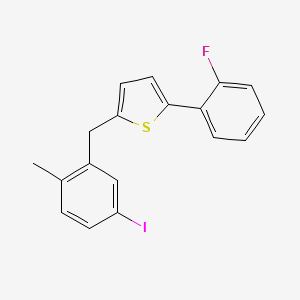
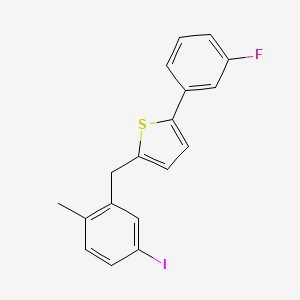
![N-[5-(4-Bromophenyl)-6-[2-[(5-chloro-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide](/img/structure/B8091202.png)
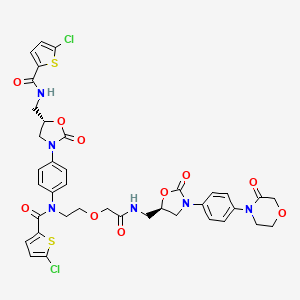

![tert-butyl 4-(7-(2-(cyclopropylmethoxy)-6-((4-methoxybenzyl)oxy)phenyl)-2-oxo-2,4-dihydro-1H-pyrido[2,3-d][1,3]oxazin-5-yl)piperidine-1-carboxylate](/img/structure/B8091213.png)
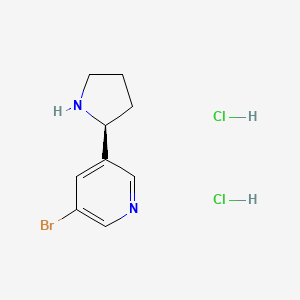
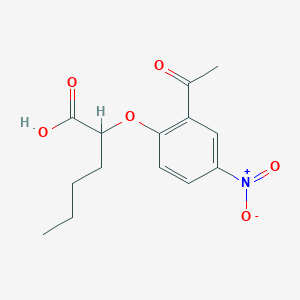
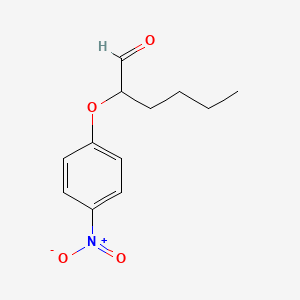
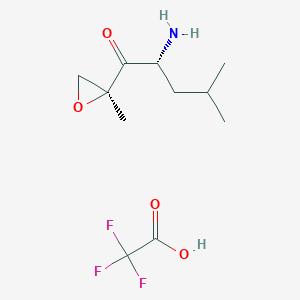
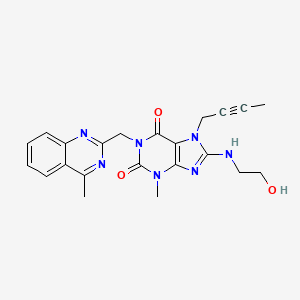
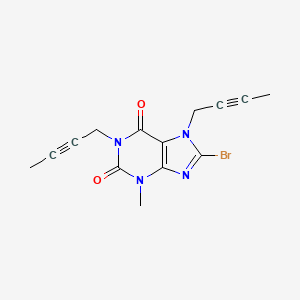
![lithium 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B8091254.png)
